Thermal Decomposition Purity: Sub-1 at% Carbon Residue for Diamminebis(cyano-C)palladium vs. 12 at% for Palladium Acetate under Identical Annealing
In a direct comparative TGA-XPS study, films derived from diamminebis(cyano-C)palladium (annealed in N2 at 300 °C) exhibited residual carbon content of 0.8 at% as measured by XPS, while those from palladium(II) acetate processed identically retained 12.4 at% carbon [1]. The lower carbon incorporation is attributed to the clean elimination of CN ligands as volatile cyanogen species, whereas acetate ligands decompose less efficiently, leaving graphitic carbon.
| Evidence Dimension | Residual carbon concentration in palladium film after thermal decomposition |
|---|---|
| Target Compound Data | 0.8 at% carbon (by XPS) |
| Comparator Or Baseline | Palladium(II) acetate (Pd(OAc)₂): 12.4 at% carbon |
| Quantified Difference | 11.6 absolute at% lower carbon, a 15.5-fold reduction |
| Conditions | Spin-coated films (5 mM in NH₃/H₂O) pyrolyzed at 300 °C under N₂ flow for 1 h; XPS survey spectra after Ar⁺ sputter clean |
Why This Matters
Low carbon impurity is critical for achieving bulk-like electrical conductivity and adhesion in seed layers for copper interconnects, directly influencing device performance and yield.
- [1] Song, J.-H., Lee, S.-H., & Kim, H. (2005). Thermal Decomposition Behavior of Pd(II) Precursors for the Fabrication of Low-Carbon Palladium Thin Films. Chemistry of Materials, 17(14), 3684–3690. View Source
